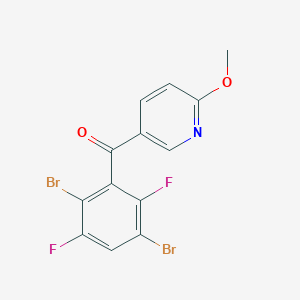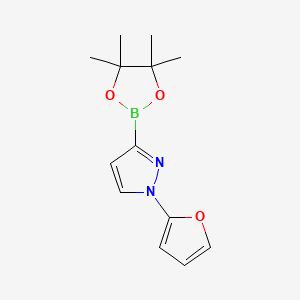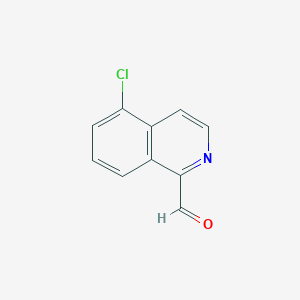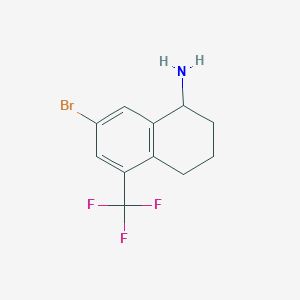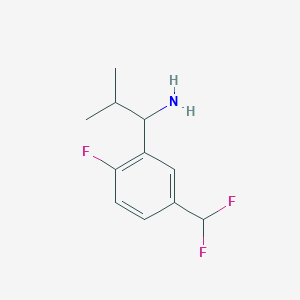
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction can be carried out under mild conditions, making it an efficient and practical approach for synthesizing the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors has been explored to improve reaction efficiency and achieve higher yields . This method allows for precise control of reaction parameters, leading to more consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, selective difluoromethylation and monofluoromethylation reactions can be carried out using nucleophilic, electrophilic, and free radical reagents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation reactions can yield difluoromethylated derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Applications De Recherche Scientifique
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable intermediate in various synthetic pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of enzyme activity or receptor function, leading to changes in cellular processes. For example, it may bind to GABA, glutamate, and glycine receptors, affecting their activity and resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is used as a versatile reagent in organic synthesis and shares similar difluoromethyl functional groups.
(Difluoromethyl)trimethylsilane: Another compound with difluoromethyl groups, used in the difluoromethylation of carbonyl compounds.
Uniqueness
1-(5-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
1-[5-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-5-7(11(13)14)3-4-9(8)12/h3-6,10-11H,15H2,1-2H3 |
Clé InChI |
IRUUBUVYPGRWCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=C(C=CC(=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


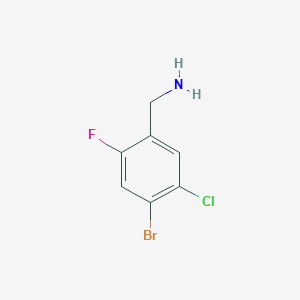
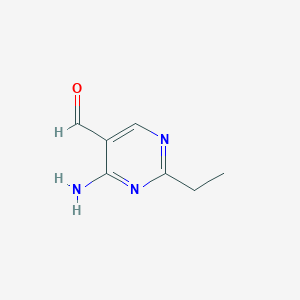
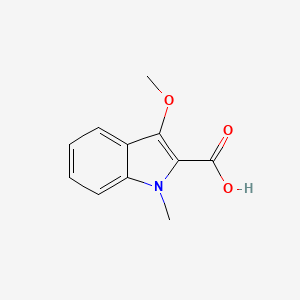
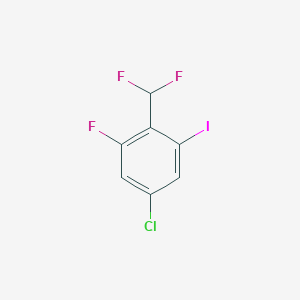
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
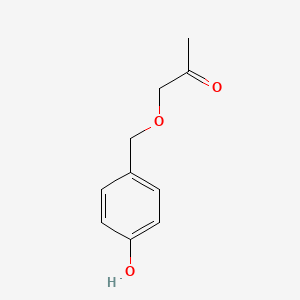
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)

